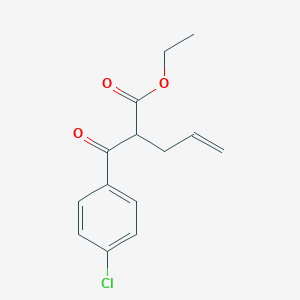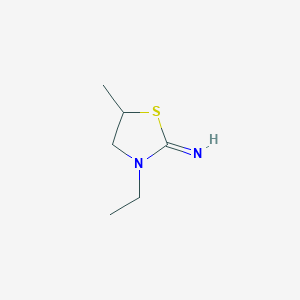
3-Ethyl-5-methyl-1,3-thiazolidin-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-methylthiazolidin-2-imine is a heterocyclic organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-methylthiazolidin-2-imine typically involves the reaction of an aldehyde or ketone with a primary amine and a thiol. One common method is the condensation of 3-ethyl-5-methylthiazolidine with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the thiazolidine ring.
Industrial Production Methods: Industrial production of 3-Ethyl-5-methylthiazolidin-2-imine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as β-cyclodextrin-SO3H, can enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-5-methylthiazolidin-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethyl-5-methylthiazolidin-2-imine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Research has shown potential anticancer and anti-inflammatory activities, which could lead to the development of new therapeutic agents.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals due to its versatile reactivity
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-methylthiazolidin-2-imine involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
- 3-Methyl-2-thiazolidinimine
- Thiazole
- Thiazolidin-4-one
Comparison:
- 3-Ethyl-5-methylthiazolidin-2-imine vs3-Methyl-2-thiazolidinimine: The presence of an ethyl group in 3-Ethyl-5-methylthiazolidin-2-imine enhances its lipophilicity and may improve its biological activity compared to 3-Methyl-2-thiazolidinimine .
- 3-Ethyl-5-methylthiazolidin-2-imine vs. Thiazole: Thiazole is a simpler structure with a different reactivity profile. Thiazole derivatives are widely used in medicinal chemistry, but the additional substituents in 3-Ethyl-5-methylthiazolidin-2-imine provide unique properties .
- 3-Ethyl-5-methylthiazolidin-2-imine vs. Thiazolidin-4-one: Thiazolidin-4-one compounds are known for their anticancer properties. The structural differences between these compounds can lead to variations in their biological activities and applications .
Propriétés
Formule moléculaire |
C6H12N2S |
|---|---|
Poids moléculaire |
144.24 g/mol |
Nom IUPAC |
3-ethyl-5-methyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C6H12N2S/c1-3-8-4-5(2)9-6(8)7/h5,7H,3-4H2,1-2H3 |
Clé InChI |
IZVPYFQZHIDSTH-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC(SC1=N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13112685.png)
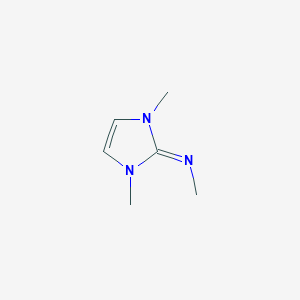
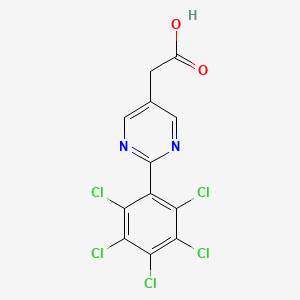
![Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate](/img/structure/B13112706.png)

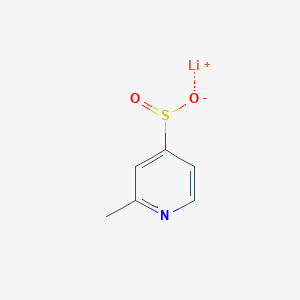

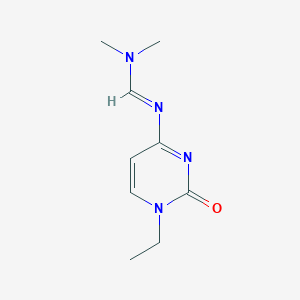
![2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione](/img/structure/B13112749.png)

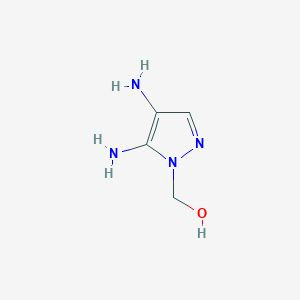
![2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B13112767.png)

